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molecular formula C9H7NO2 B1361826 Benzyl cyanoformate CAS No. 5532-86-5

Benzyl cyanoformate

Cat. No. B1361826
M. Wt: 161.16 g/mol
InChI Key: GDZIODIYBLTRRJ-UHFFFAOYSA-N
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Patent
US05852207

Procedure details

Benzyl chloroformate (13.7 g; 0.08 mol) and 1,4-diazabicyclo [2.2.2] octane (60 mg; 0.54 mmol) were added to a dry reaction vessel under a dry nitrogen atmosphere. Trimethylsilyl nitrile (8 g; 0.08 mol) was added dropwise over about 1 hr. The mixture was maintained at between 20°-30° C. until the reaction reached completion in about 3 hr. After distilling off the trimethylsilyl chloride, 10.6 g product was isolated as a clear liquid (bp 70-72/1 mm Hg.) Yield: 82%; purity 98% 1H-NMR: δ7.3,m(5H); δ5.26, s(2H); IR: 2250 cm-1 (CN), 1760 cm-1 (CO).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
[Compound]
Name
Trimethylsilyl nitrile
Quantity
8 g
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].[N:12]12CCN(CC1)C[CH2:13]2>>[C:13]([C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3])#[N:12]

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
60 mg
Type
reactant
Smiles
N12CCN(CC1)CC2
Step Two
Name
Trimethylsilyl nitrile
Quantity
8 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at between 20°-30° C. until the reaction
CUSTOM
Type
CUSTOM
Details
in about 3 hr
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the trimethylsilyl chloride

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 12180.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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